molecular formula C11H10ClF3N2O2 B2821783 1-(2-Chloropyridine-4-carbonyl)-3-(trifluoromethyl)pyrrolidin-3-ol CAS No. 1385467-31-1

1-(2-Chloropyridine-4-carbonyl)-3-(trifluoromethyl)pyrrolidin-3-ol

Cat. No.: B2821783
CAS No.: 1385467-31-1
M. Wt: 294.66
InChI Key: YIAABXYWTOUMCA-UHFFFAOYSA-N
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Description

1-(2-Chloropyridine-4-carbonyl)-3-(trifluoromethyl)pyrrolidin-3-ol is a synthetic organic compound that features a pyrrolidine ring substituted with a trifluoromethyl group and a chloropyridine carbonyl group. Compounds with such structures are often of interest in medicinal chemistry and materials science due to their unique chemical properties and potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-Chloropyridine-4-carbonyl)-3-(trifluoromethyl)pyrrolidin-3-ol typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the Pyrrolidine Ring: Starting from a suitable precursor, the pyrrolidine ring can be constructed through cyclization reactions.

    Introduction of the Trifluoromethyl Group: This can be achieved using reagents like trifluoromethyl iodide or trifluoromethyl sulfonates under specific conditions.

    Attachment of the Chloropyridine Carbonyl Group: This step may involve coupling reactions using chloropyridine derivatives and carbonylation reagents.

Industrial Production Methods

Industrial production methods would scale up the laboratory synthesis, optimizing reaction conditions for higher yields and purity. This might involve continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

1-(2-Chloropyridine-4-carbonyl)-3-(trifluoromethyl)pyrrolidin-3-ol can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or hydrogen gas over a catalyst.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur at the pyridine or pyrrolidine rings.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenating agents like N-bromosuccinimide for bromination.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a ketone or carboxylic acid derivative, while reduction could produce an alcohol or amine.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.

    Medicine: Explored for therapeutic applications, including as a potential drug candidate.

    Industry: Used in the development of advanced materials with specific properties.

Mechanism of Action

The mechanism of action of 1-(2-Chloropyridine-4-carbonyl)-3-(trifluoromethyl)pyrrolidin-3-ol would depend on its specific interactions with biological targets. It might involve:

    Molecular Targets: Binding to enzymes, receptors, or other proteins.

    Pathways Involved: Modulating signaling pathways, enzyme activity, or gene expression.

Comparison with Similar Compounds

Similar Compounds

    1-(2-Chloropyridine-4-carbonyl)-3-methylpyrrolidin-3-ol: Similar structure but with a methyl group instead of a trifluoromethyl group.

    1-(2-Chloropyridine-4-carbonyl)-3-(trifluoromethyl)piperidin-3-ol: Similar structure but with a piperidine ring instead of a pyrrolidine ring.

Uniqueness

1-(2-Chloropyridine-4-carbonyl)-3-(trifluoromethyl)pyrrolidin-3-ol is unique due to the presence of both a trifluoromethyl group and a chloropyridine carbonyl group, which can impart distinct chemical and biological properties compared to its analogs.

Properties

IUPAC Name

(2-chloropyridin-4-yl)-[3-hydroxy-3-(trifluoromethyl)pyrrolidin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10ClF3N2O2/c12-8-5-7(1-3-16-8)9(18)17-4-2-10(19,6-17)11(13,14)15/h1,3,5,19H,2,4,6H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YIAABXYWTOUMCA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC1(C(F)(F)F)O)C(=O)C2=CC(=NC=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10ClF3N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

294.66 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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